(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic amide derivative featuring a 5-bromopyridin-3-yl group attached to a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. This structure combines a halogenated aromatic ring with a rigid spirocyclic system, which is often associated with enhanced metabolic stability and receptor-binding selectivity.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-12-8-11(9-16-10-12)13(18)17-4-2-14(3-5-17)19-6-1-7-20-14/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQPOOPYPOEGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CN=C3)Br)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the bromination of pyridine derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds incorporating the pyridine ring, such as (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, may exhibit significant antimicrobial properties. The bromine substitution at the pyridine ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Studies have shown that derivatives of brominated pyridines possess activity against various bacterial strains, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
1.2 Anti-Tubercular Agents
The structural features of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone may also render it effective against Mycobacterium tuberculosis. The presence of the spirocyclic moiety can contribute to the modulation of biological activity through interaction with specific targets involved in bacterial metabolism. Preliminary docking studies indicate promising interactions with key enzymes in the tuberculosis pathway, warranting further investigation into its efficacy as a novel anti-tubercular agent .
1.3 Potential in Cancer Therapy
Compounds with similar structural motifs have been explored for their anticancer properties. The combination of a pyridine derivative with a spirocyclic structure can lead to unique biological activities, including inhibition of cancer cell proliferation. Research into related compounds has demonstrated their potential as inhibitors of various cancer-related pathways, making (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone a candidate for further studies in oncology .
Materials Science Applications
2.1 Polymer Chemistry
The unique structure of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can be utilized as a building block in polymer synthesis. Its ability to participate in cross-linking reactions may lead to the development of new materials with enhanced mechanical properties and thermal stability. For instance, incorporating this compound into polymer matrices could improve their resistance to degradation and enhance their applicability in various industrial sectors .
2.2 Chemical Sensors
The electronic properties of brominated pyridine derivatives make them suitable for use in chemical sensors. The compound can be functionalized to detect specific analytes through changes in conductivity or fluorescence upon interaction with target molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics, where sensitive detection methods are critical .
Chemical Probes and Research Tools
3.1 Mechanistic Studies
(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can serve as a chemical probe in biological studies aimed at elucidating the mechanisms of action of various cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating specific biochemical processes related to disease states .
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The spiro[5.5]undecane core is a common scaffold in several bioactive compounds. Key structural variations occur at the aromatic substituent (e.g., pyridinyl, phenyl, benzyl) and the spirocyclic system’s substituents (e.g., methoxy, ethoxycarbonyl, benzyl). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Notes |
|---|---|---|---|---|
| Target Compound: (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | C₁₆H₁₉BrN₂O₃ | ~367.25* | 5-Bromopyridin-3-yl | Likely σ receptor antagonist (inferred) |
| 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane | C₂₀H₂₁NO₂ | 307.39 | Benzyl, phenyl | Reduces binge eating in rodents |
| 4-Hydroxy-4-(methoxymethyl)-1-oxa-9-azaspiro[5.5]undecan-9-ylmethanone | C₁₇H₂₄N₂O₄ | 320.39 | Pyridin-4-yl, methoxymethyl, hydroxy | Screening compound (unknown activity) |
| 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one | C₁₈H₂₅NO₅S | 367.46 | Methanesulfonylphenyl | Potential CNS-targeting ligand |
*Estimated based on analogous compounds.
Key Observations:
- Spirocyclic Substituents : Methoxy or hydroxy groups (e.g., ) may influence solubility, while bulky groups like benzyl () could sterically hinder receptor interactions.
- Aromatic Diversity : The 5-bromopyridin-3-yl group offers distinct electronic effects compared to phenyl or benzyl groups, which are associated with σ receptor binding .
Physicochemical Properties
- IR Spectroscopy : Analogous compounds show characteristic carbonyl stretches (e.g., 1733 cm⁻¹ for ethoxycarbonyl in ), which would vary with substituents.
- Molecular Weight and Solubility : The target compound’s molecular weight (~367) is comparable to methanesulfonylphenyl derivatives (367.46 in ), suggesting moderate solubility in organic solvents.
Biological Activity
The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a brominated pyridine ring and a spirocyclic moiety that contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyridine and spirocyclic structures. For instance, compounds with related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A notable study investigated the biological activity of a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which exhibited promising anticancer properties. The following table summarizes the findings from this study:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | TBD | Apoptosis induction |
| MCF-7 | TBD | Antiangiogenic activity |
The compound BPU showed effective cytotoxicity across various cell lines, with the Jurkat cells being particularly sensitive. The mechanism involved cell cycle arrest and apoptosis, which are critical pathways for anticancer activity .
Antimicrobial Activity
The antimicrobial potential of compounds with spirocyclic structures has also been explored. For example, spirocycle MmpL3 inhibitors have been shown to possess efficacy against Mycobacterium tuberculosis.
Research Findings on Antimicrobial Efficacy
A study on related spirocyclic compounds indicated their effectiveness against M. tuberculosis, as summarized below:
| Compound | MIC (µM) | Target |
|---|---|---|
| Compound 29 | 3 | MmpL3 enzyme |
| Compound 35 | TBD | MmpL3 enzyme |
These compounds demonstrated concentration-dependent killing of M. tuberculosis, indicating their potential as therapeutic agents against resistant strains .
Safety and Toxicity Profile
While exploring the biological activity, it is crucial to consider the safety profile of the compound:
- Skin Irritation : Causes skin irritation.
- Eye Damage : Can cause serious eye damage.
These safety concerns highlight the importance of further toxicological evaluations to ensure safe application in therapeutic settings .
Q & A
Q. Advanced
- In vitro models : Assess binding affinity to GABA or serotonin receptors using radioligand displacement assays .
- Blood-brain barrier (BBB) permeability : Perform PAMPA-BBB assays; logP values >2.5 suggest favorable penetration.
- Metabolic stability : Use liver microsome assays (human/rat) to predict pharmacokinetics .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Spirocyclic precursor availability : Optimize the synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane via cyclization of diethanolamine derivatives under acidic conditions .
- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions.
- Catalyst recycling : Implement flow chemistry systems to recover Pd catalysts and reduce costs .
How do modifications to the spirocyclic ring system affect pharmacological properties?
Q. Advanced
- Oxygen vs. nitrogen substitution : Replacing the 1,5-dioxa group with diaza (e.g., 3,9-diazaspiro[5.5]undecane) enhances receptor binding but may reduce metabolic stability .
- Ring size : Smaller spiro rings (e.g., 6-membered) increase rigidity, potentially improving target selectivity .
What computational methods predict the compound’s interaction with enzyme targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 isoforms) to predict binding poses.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
How should researchers handle conflicting spectral data during structure elucidation?
Q. Methodological
- Cross-validate techniques : Combine H-C HSQC and NOESY NMR to resolve overlapping signals.
- Isotopic labeling : Synthesize N-labeled analogs to clarify nitrogen environments in the spirocyclic moiety .
What are the key considerations for designing SAR studies on this compound?
Q. Advanced
- Substituent libraries : Prepare derivatives with varied electron-withdrawing/donating groups on the pyridine ring.
- Biological endpoints : Prioritize assays relevant to the target disease (e.g., IC in cancer vs. EC in CNS disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
